molecular formula C15H23N3O10 B3021466 H-Glu(Glu(Glu-OH)-OH)-OH CAS No. 7446-63-1

H-Glu(Glu(Glu-OH)-OH)-OH

Cat. No. B3021466
CAS RN: 7446-63-1
M. Wt: 405.36 g/mol
InChI Key: PDMYLTCOWSWSJC-UHFFFAOYSA-N
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Description

H-Glu(Glu(Glu-OH)-OH)-OH is a chemical compound with a complex structure. It contains multiple glutamic acid (Glu) moieties, each modified with tert-butyl (OtBu) groups. The compound is designed as an ADC linker (antibody-drug conjugate linker) and also serves as an alkyl chain-based PROTAC linker for PROTAC synthesis .


Molecular Structure Analysis

The molecular structure of H-Glu(Glu(Glu-OH)-OH)-OH consists of interconnected Glu moieties, forming a complex chain. The tert-butyl groups protect the functional groups within the molecule. Detailed spectroscopic techniques (such as NMR and XPS) can provide insights into its structure .


Chemical Reactions Analysis

  • Complex Formation : In the presence of Ca(II), complex formation with other ions (e.g., Th(IV)) may occur .

Physical And Chemical Properties Analysis

  • Solubility : Soluble in DMSO (10 mg/mL) .

Mechanism of Action

  • ADC Linker : In antibody-drug conjugates (ADCs), H-Glu(Glu(Glu-OH)-OH)-OH acts as a non-cleavable linker. It connects the antibody to the cytotoxin, ensuring targeted drug delivery .
  • PROTAC Linker : In PROTACs, it serves as an alkyl chain-based linker. PROTACs recruit E3 ubiquitin ligases to selectively degrade target proteins .

properties

IUPAC Name

(2S)-2-[[(4S)-4-[[(4S)-4-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O10/c16-7(13(23)24)1-4-10(19)17-8(14(25)26)2-5-11(20)18-9(15(27)28)3-6-12(21)22/h7-9H,1-6,16H2,(H,17,19)(H,18,20)(H,21,22)(H,23,24)(H,25,26)(H,27,28)/t7-,8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMYLTCOWSWSJC-CIUDSAMLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Glu(Glu(Glu-OH)-OH)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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